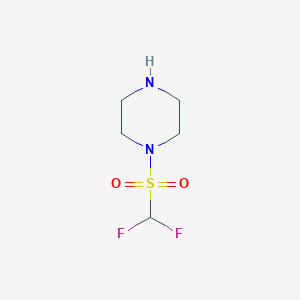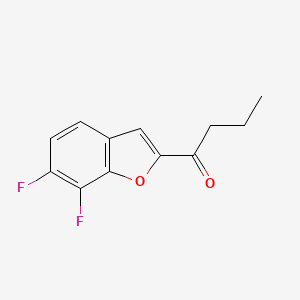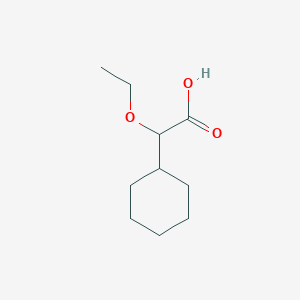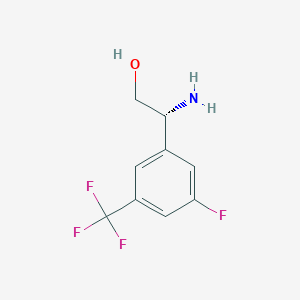![molecular formula C24H28N2O6 B13570223 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a synthetic organic molecule. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the secondary amino group. The synthesis involves multiple steps, including the activation of carboxyl groups and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The protective groups can be selectively removed under specific conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions can be used to remove the Boc and Fmoc groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used in the synthesis of peptides and proteins. Its protective groups allow for the stepwise construction of complex molecules without unwanted side reactions.
Biology
In biological research, it is used to study protein structure and function. The compound can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their properties.
Medicine
In medicine, it is used in the development of peptide-based drugs. The protective groups ensure that the peptides remain stable and active in the body.
Industry
In the industrial sector, it is used in the production of synthetic peptides for various applications, including cosmetics and food additives.
作用機序
The compound exerts its effects through its protective groups. The Boc and Fmoc groups prevent unwanted reactions during peptide synthesis, ensuring that the desired peptide sequence is obtained. The molecular targets are the amino groups of the amino acids, and the pathways involved include the activation and coupling of carboxyl groups.
類似化合物との比較
Similar Compounds
- **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
- **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(ethyl)amino)propanoic acid
- **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propyl)amino)propanoic acid
Uniqueness
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid lies in its specific protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
特性
分子式 |
C24H28N2O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
(2S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-20(21(27)28)13-26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
InChIキー |
JXGWJAPIZKYLJX-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
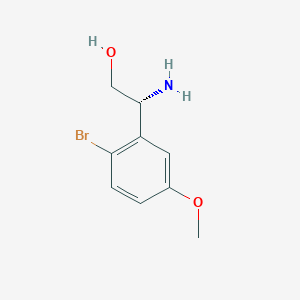
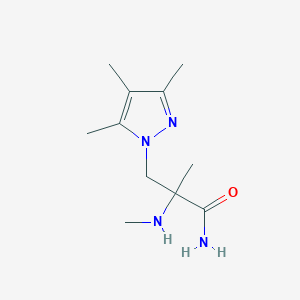

![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)


